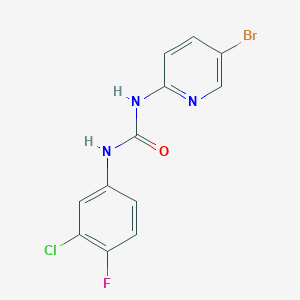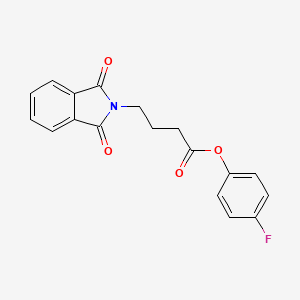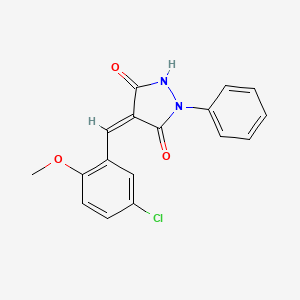![molecular formula C18H24N4O2 B5806722 2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative and is also known as AZD8055. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用機序
The mechanism of action of 2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole involves the inhibition of the mTOR pathway. This pathway plays a crucial role in regulating cell growth and proliferation, and its dysregulation has been implicated in various diseases, including cancer. By inhibiting this pathway, AZD8055 can prevent the growth and proliferation of cancer cells and has shown promising results in preclinical studies.
Biochemical and Physiological Effects
2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the expression of various oncogenes. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The use of 2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole in lab experiments has several advantages. It is a potent inhibitor of the mTOR pathway, making it a valuable tool for studying this pathway and its role in various cellular processes. Additionally, it has shown promising results in preclinical studies as a potential cancer treatment. However, there are also limitations to its use in lab experiments. The synthesis of the compound is complex and requires careful control of reaction conditions, and it may not be suitable for all experimental systems.
将来の方向性
There are several future directions for the study of 2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole. One area of research is the development of more efficient synthesis methods for the compound, which could make it more widely available for use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including cancer research and drug development. Finally, there is a need for more research to explore the limitations and potential side effects of using this compound in lab experiments.
合成法
The synthesis of 2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole involves a series of chemical reactions. The compound can be synthesized using a multi-step process that involves the reaction of benzimidazole with various reagents to form the final product. The process is complex and requires careful control of reaction conditions to achieve high yields of the desired product.
科学的研究の応用
2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway, which is involved in regulating cell growth and proliferation. This makes it a valuable tool for studying the mTOR pathway and its role in various cellular processes.
特性
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-16(21-7-9-24-10-8-21)18(23)22-11-13(12-22)17-19-14-5-3-4-6-15(14)20-17/h3-6,13,16H,2,7-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLJPVZQKRRANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)C2=NC3=CC=CC=C3N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806651.png)

![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)


![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)




